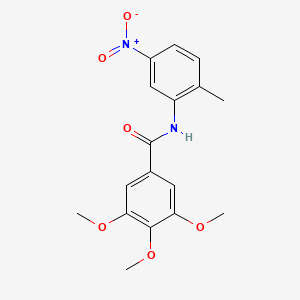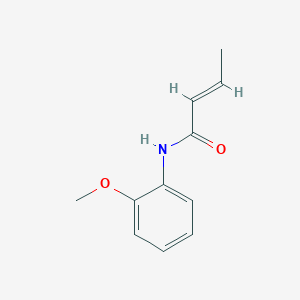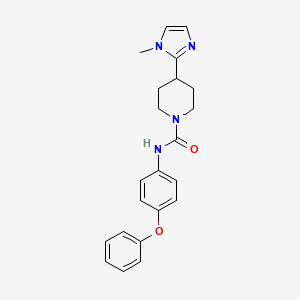![molecular formula C21H21N3O3 B5680924 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide involves the inhibition of PI3K activity. This compound binds to the ATP-binding site of the PI3K enzyme, thereby preventing its activation and downstream signaling. This results in the inhibition of various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a PI3K inhibitor. Inhibition of PI3K activity has been shown to have various effects on cellular processes, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against PI3K, which makes it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, the limitations of using this compound include its potential off-target effects and the need for careful optimization of experimental conditions to ensure its specificity and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide. These include the development of more potent and selective PI3K inhibitors based on the structure of this compound, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound and to optimize its use in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide involves a multi-step process that includes the reaction of 8-methoxy-3,4-dihydro-2H-chromen-3-ylmethylamine with 1H-imidazole-1-carboxaldehyde, followed by the reaction of the resulting imidazole derivative with 4-(bromomethyl)benzonitrile. The final product is obtained by treating the resulting intermediate with ammonia.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide is primarily focused on its role as a PI3K inhibitor. PI3K is an enzyme that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in the development and progression of various diseases, including cancer, diabetes, and inflammatory disorders.
Propiedades
IUPAC Name |
4-imidazol-1-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-4-2-3-17-11-15(13-27-20(17)19)12-23-21(25)16-5-7-18(8-6-16)24-10-9-22-14-24/h2-10,14-15H,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOQAVJDTZJRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)

![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)
